molecular formula C4H12N2O2 B12534134 1,3-Propanediol, 2-[(aminomethyl)amino]- CAS No. 819081-00-0

1,3-Propanediol, 2-[(aminomethyl)amino]-

Cat. No.: B12534134
CAS No.: 819081-00-0
M. Wt: 120.15 g/mol
InChI Key: GDDQVWGBBKWHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediol, 2-[(aminomethyl)amino]- is a versatile chemical compound with a wide range of applications in various fields. It is known for its unique chemical structure, which includes both hydroxyl and amino groups, making it a valuable intermediate in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2-[(aminomethyl)amino]- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as a metal oxide, and is carried out at elevated temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 1,3-propanediol, 2-[(aminomethyl)amino]- often involves continuous flow reactors to optimize reaction efficiency and minimize waste. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product with high purity .

Mechanism of Action

The mechanism of action of 1,3-propanediol, 2-[(aminomethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, its hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 2-[(aminomethyl)amino]- stands out due to its unique combination of hydroxyl and aminomethyl groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

CAS No.

819081-00-0

Molecular Formula

C4H12N2O2

Molecular Weight

120.15 g/mol

IUPAC Name

2-(aminomethylamino)propane-1,3-diol

InChI

InChI=1S/C4H12N2O2/c5-3-6-4(1-7)2-8/h4,6-8H,1-3,5H2

InChI Key

GDDQVWGBBKWHJY-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)NCN)O

Origin of Product

United States

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